

Application Note: Structural Elucidation of Dihydropyrimidine Carboxylates using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: *1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of dihydropyrimidine carboxylates (DHPMs) using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Dihydropyrimidines are a critical class of heterocyclic compounds with a wide range of pharmacological activities, making their unambiguous structural determination essential for drug discovery and development.^{[1][2]} This guide covers the theoretical underpinnings of their synthesis via the Biginelli reaction, detailed protocols for NMR sample preparation and data acquisition, and an in-depth analysis of their characteristic spectral features. We present a summary of typical chemical shifts and coupling constants to aid in the rapid and accurate elucidation of DHPM structures.

Introduction

3,4-Dihydropyrimidin-2(1H)-ones and their thione analogs, commonly known as DHPMs, represent a "privileged" scaffold in medicinal chemistry.^[3] First reported by Pietro Biginelli in 1893, the one-pot, three-component Biginelli reaction provides a straightforward and versatile route to a diverse library of these heterocyclic compounds.^{[4][5]} The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β -ketoester (like ethyl acetoacetate), and

urea or thiourea.^[6]^[7] The significant biological activities of DHPMs, including their roles as calcium channel blockers, antihypertensive agents, and anticancer therapeutics, necessitate rigorous structural confirmation.^[1]^[8]

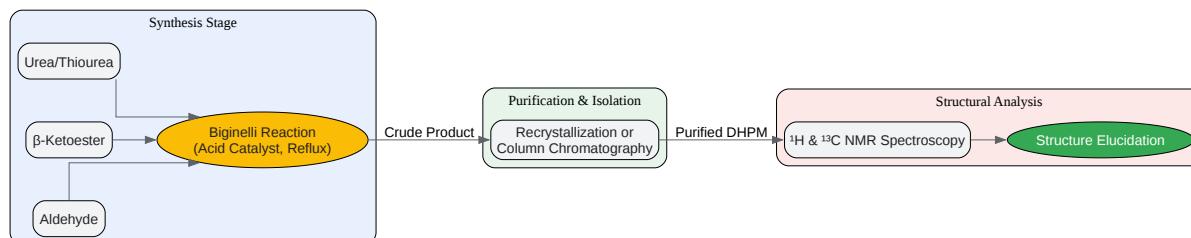
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.^[9]^[10] For DHPMs, ¹H and ¹³C NMR provide definitive information regarding the substitution pattern on the heterocyclic ring, the stereochemistry at the C4 position, and the overall purity of the synthesized compound. This note aims to be a practical resource for researchers, offering both the foundational knowledge and the procedural details required for successful NMR analysis of dihydropyrimidine carboxylates.

Synthesis of Dihydropyrimidine Carboxylates: The Biginelli Reaction

A foundational understanding of the synthesis is crucial for anticipating potential impurities and for structural verification. The Biginelli reaction is a classic multicomponent reaction that efficiently constructs the dihydropyrimidine core.^[5]

Diagram 1: The Biginelli Reaction Workflow

This diagram illustrates the key stages of synthesizing and characterizing dihydropyrimidine carboxylates.



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Caption: Workflow from synthesis to structural elucidation of DHPMs.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Accurate and reproducible NMR data begins with meticulous sample preparation.[11] The quality of the sample directly impacts the quality of the resulting spectrum.[12]

Materials:

- Dihydropyrimidine carboxylate sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[11]
- High-quality 5 mm NMR tubes[13][14]
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)[11]
- Pasteur pipette
- Small vial

- Cotton wool or filter

Procedure:

- Weigh the Sample: Accurately weigh the required amount of the purified DHPM into a small, clean vial. For routine ^1H NMR of small molecules (MW < 1000 g/mol), 5-25 mg is typically sufficient. For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[11][12]
- Dissolve the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[11] DMSO-d₆ is a common choice for DHPMs due to their good solubility and the downfield shift of the NH protons, which avoids overlap with other signals.[15] Vigorously mix to ensure complete dissolution.
- Filter and Transfer: If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[14] Solid particles can degrade the spectral quality by interfering with the shimming process.[11]
- Cap and Label: Securely cap the NMR tube and label it clearly.
- Cleaning: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer.[14]

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring standard 1D ^1H and ^{13}C NMR spectra. These may need to be optimized depending on the specific instrument and sample.

^1H NMR Acquisition Parameters:

- Spectrometer Frequency: 400 MHz or higher
- Pulse Program: Standard single pulse (e.g., ' zg30')
- Spectral Width: -2 to 12 ppm
- Acquisition Time: ~3-4 seconds

- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16 (adjust based on sample concentration)
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

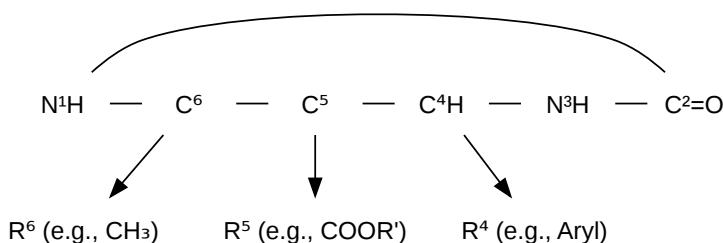
- Spectrometer Frequency: 100 MHz or higher
- Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
- Spectral Width: 0 to 200 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024 or more (DHPMs often require a higher number of scans for ¹³C due to the presence of quaternary carbons and the low natural abundance of ¹³C)

Interpreting the NMR Spectra of Dihydropyrimidine Carboxylates

The structure of a typical DHPM, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is shown below with standard numbering.

Diagram 2: General Structure of a Dihydropyrimidine Carboxylate

This diagram shows the core structure and numbering convention for DHPMs.



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Caption: Core structure and numbering of a DHPM.

¹H NMR Spectral Features

The ¹H NMR spectrum of a DHPM is highly characteristic. The key signals are discussed below.

- NH Protons (N1-H and N3-H): These protons typically appear as two distinct singlets (or broad singlets) in the downfield region.
 - N1-H: Often resonates around δ 9.1-9.6 ppm.[15][16]
 - N3-H: Usually found slightly more upfield, around δ 7.7-7.8 ppm.[15] The exact chemical shifts are solvent-dependent. In DMSO-d₆, these peaks are generally sharp, whereas in CDCl₃, they can be broader.
- C4-H Proton: This is a key diagnostic signal. It is a chiral center, and its proton appears as a singlet or a doublet, depending on the coupling with N3-H.
 - Typically resonates around δ 5.0-5.2 ppm.[15][16]
 - The multiplicity can be a sharp singlet or a doublet with a small coupling constant ($J \approx 2-3$ Hz) to the N3-H proton.
- Substituents:
 - C6-Methyl Group: A sharp singlet around δ 2.2-2.3 ppm.[15]
 - C5-Ester Group (e.g., Ethyl Ester): A quartet for the -OCH₂- protons around δ 3.9-4.1 ppm and a triplet for the -CH₃ protons around δ 1.0-1.2 ppm.[15][17]
 - C4-Aryl Group: Signals will appear in the aromatic region (δ 7.0-8.0 ppm), with multiplicities depending on the substitution pattern of the aromatic ring.[18]

¹³C NMR Spectral Features

The ^{13}C NMR spectrum complements the ^1H data, confirming the carbon skeleton.

- Carbonyl Carbons:

- C2 (Urea Carbonyl): This signal is typically found around δ 152-153 ppm.[15]
- C5 (Ester Carbonyl): Resonates further downfield, around δ 165-170 ppm.[15][19]

- Ring Carbons:

- C6: Appears around δ 148-150 ppm.
- C5: Found significantly upfield, around δ 98-100 ppm.[15]
- C4: The chiral carbon resonates around δ 53-55 ppm.[15]

- Substituent Carbons:

- C6-Methyl Group: A signal around δ 17-18 ppm.[15]
- C5-Ester Group (e.g., Ethyl Ester): $-\text{OCH}_2-$ at $\sim\delta$ 59-60 ppm and $-\text{CH}_3$ at $\sim\delta$ 14-15 ppm. [15]
- C4-Aryl Group: Signals in the δ 126-145 ppm range.[15]

Summary Data Table

The table below summarizes the characteristic chemical shift ranges for a typical DHPM like ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, primarily in DMSO-d_6 .

Position	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Notes
N1-H	9.1 - 9.6	-	Singlet, can be broad.
N3-H	7.7 - 7.8	-	Singlet or doublet ($J \approx 2\text{-}3 \text{ Hz}$).
C2	-	152 - 153	Urea/Thiourea carbonyl/thiocarbonyl.
C4	5.0 - 5.2	53 - 55	Chiral center proton.
C5	-	98 - 100	Olefinic carbon.
C6	-	148 - 150	Olefinic carbon.
C5-COOR'	-	165 - 170	Ester carbonyl.
C5-COOCH ₂ R	3.9 - 4.1 (q)	~59-60	Methylene of the ethyl ester.
C5-COOCH ₂ CH ₃	1.0 - 1.2 (t)	~14-15	Methyl of the ethyl ester.
C6-CH ₃	2.2 - 2.3 (s)	~17-18	Methyl group at C6.
C4-Aryl	7.0 - 8.0	126 - 145	Chemical shifts depend on substituents.

Data compiled from references[15][16][19][20].

Conclusion

^1H and ^{13}C NMR spectroscopy are powerful and essential techniques for the unambiguous structural determination of dihydropyrimidine carboxylates. By understanding the characteristic chemical shifts and coupling patterns associated with the DHPM scaffold, researchers can confidently verify their synthetic products, assess purity, and provide the robust analytical data required for publications, patents, and regulatory submissions. The protocols and data

presented in this application note serve as a reliable guide for scientists engaged in the synthesis and development of this pharmacologically vital class of compounds.

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